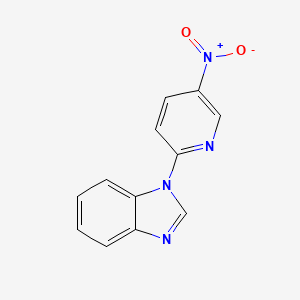

1-(5-nitro-2-pyridinyl)-1H-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives, including those substituted with nitro groups on the pyridinyl moiety, are of significant interest due to their wide range of biological and chemical properties. These compounds, such as 1-(5-nitro-2-pyridinyl)-1H-benzimidazole, are crucial in the development of materials with potential applications in medicinal chemistry, material science, and organic synthesis.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For nitro-substituted pyridinyl benzimidazoles, specific synthetic pathways may involve nucleophilic substitution reactions, where a nitro-substituted pyridine moiety is introduced into the benzimidazole framework through strategic functional group transformations and coupling reactions. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency and yield of these processes (Hosamani et al., 2009).

作用机制

Target of Action

The compound 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole, also known as 1-(5-nitro-2-pyridinyl)-1H-benzimidazole, has been identified to have antimalarial properties . The primary targets of this compound are the Plasmodium falciparum strains, including the chloroquine-sensitive NF54 and multi-drug-resistant K1 . These strains are responsible for causing malaria, a significant cause of illness worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is yet to be fully understood. It could be involved in other processes in the parasite’s digestive vacuole .

Biochemical Pathways

It is suggested that the compound could influence many cellular pathways necessary for the proper functioning of the plasmodium parasites . This includes processes within the parasite’s digestive vacuole .

Pharmacokinetics

It has been suggested that the compound’s intramolecular hydrogen bonding motif could influence properties such as water solubility, lipophilicity, membrane permeability, and protein binding affinity . These properties ultimately translate to enhanced biological activity and could impact the compound’s bioavailability .

Result of Action

The compound has shown nanomolar activity against the targeted Plasmodium falciparum strains . This suggests that the compound could effectively inhibit the growth of these parasites, thereby mitigating the symptoms of malaria.

属性

IUPAC Name |

1-(5-nitropyridin-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-5-6-12(13-7-9)15-8-14-10-3-1-2-4-11(10)15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYIACQXMUFTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968090 |

Source

|

| Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole | |

CAS RN |

5342-66-5 |

Source

|

| Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)

![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)

![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)

![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)

![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)